

# Pharmacokinetics of NBI-35965 in Rodents: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in rodent models. The information compiled herein is derived from publicly available preclinical data, offering valuable insights for researchers and professionals involved in drug development.

#### **Core Pharmacokinetic Parameters**

**NBI-35965** has been evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound demonstrates favorable oral bioavailability and penetrates the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[1] A summary of the key pharmacokinetic parameters following a 10 mg/kg oral dose in rats is presented below.



Parameter	Value	Unit
Oral Bioavailability (F)	34	%
Maximum Plasma Concentration (Cmax)	560	ng/mL
Time to Maximum Plasma Concentration (Tmax)	1	hour
Volume of Distribution (Vd)	17.8	L/kg
Plasma Clearance (CL)	17	mL/min/kg
Half-life (t1/2)	12	hours
Maximum Brain Concentration	700	ng/g

## **Experimental Protocols**

The pharmacokinetic data for **NBI-35965** were primarily generated from in vivo studies in rats. While specific details may vary between individual experiments, the following represents a generalized protocol based on standard practices for similar compounds.

#### **Animal Models**

Studies have utilized rat models, such as male Long-Evans or Sprague-Dawley rats, and male CD-1 mice for in vivo assessments.[2][3] Animals are typically housed under controlled environmental conditions with ad libitum access to food and water prior to the experiments.

#### **Administration of NBI-35965**

Oral Administration: For oral pharmacokinetic studies, **NBI-35965** is typically formulated in a suitable vehicle, such as a 5% mannitol solution in water.[3] The compound is administered via oral gavage at a specific dose, for instance, 10 mg/kg or 20 mg/kg.[1][3]

Intravenous Administration: For determining absolute bioavailability and other intravenous pharmacokinetic parameters, **NBI-35965** is dissolved in a vehicle suitable for injection and administered intravenously, often via a cannulated vein. A 10 mg/kg intravenous dose has been used in studies.[4]



### **Sample Collection and Analysis**

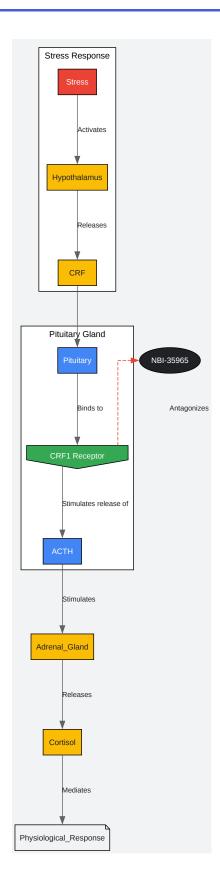
Plasma: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

Brain Tissue: To determine brain penetration, animals are euthanized at various time points, and brain tissue is collected. The brain is typically homogenized to facilitate drug extraction.

Analytical Method: The concentration of **NBI-35965** in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers the necessary sensitivity and selectivity to accurately measure drug concentrations.

Visualizations
Signaling Pathway of NBI-35965



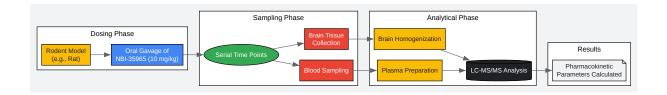


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Caption: Mechanism of action of NBI-35965 in the HPA axis.



### **Experimental Workflow for Oral Pharmacokinetics**



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Caption: Workflow for determining oral pharmacokinetics of NBI-35965.

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